3-Benzylazepane
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Overview
Description
3-Benzylazepane is a heterocyclic organic compound featuring a seven-membered azepane ring with a benzyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylazepane typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of benzazepines, which can be achieved through various catalytic processes . Another approach involves the cyclization of azepane derivatives using reagents such as phosphorus pentasulfide and morpholine .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds like 3,3-dichloroazepan-2-one, followed by treatment with morpholine and subsequent hydrolysis . These methods ensure the scalability and efficiency required for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylazepane undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Reduction: Reduction reactions can modify the azepane ring, potentially leading to different derivatives.
Substitution: The benzyl group can undergo substitution reactions, often using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalytic hydrogenation methods.
Substitution: NBS for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Various reduced azepane derivatives.
Substitution: Benzyl halides and other substituted benzyl derivatives.
Scientific Research Applications
3-Benzylazepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzylazepane involves its interaction with various molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, influencing their activity and leading to potential anxiolytic effects . The compound’s structure allows it to modulate specific pathways, making it a candidate for drug development.
Comparison with Similar Compounds
Azepane: A simpler seven-membered ring without the benzyl group.
Benzazepine: Contains a fused benzene ring, offering different pharmacological properties.
Azepanedione: Features additional functional groups, such as oximes, which can enhance biological activity.
Uniqueness: 3-Benzylazepane stands out due to its specific benzyl substitution, which imparts unique chemical reactivity and potential biological activities. This structural feature differentiates it from other azepane derivatives and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-benzylazepane |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-13-8-4-5-9-14-11-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
SLUVIYDZZNFGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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